(6-Aminopyridin-2-yl)dimethylphosphine oxide
Description
Properties
IUPAC Name |
6-dimethylphosphorylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMRIYBKJATEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminopyridin-2-yl)dimethylphosphine oxide typically involves the phosphorylation of pyridin-2-amine. One common method includes the reaction of pyridin-2-amine with dimethylphosphoryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (6-Aminopyridin-2-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The phosphoryl group can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridin-2-amine derivatives.
Scientific Research Applications
(6-Aminopyridin-2-yl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Aminopyridin-2-yl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The amino group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Positional Isomers of Aminopyridine Phosphine Oxides
lists multiple positional isomers, such as (5-Aminopyridin-2-yl)dimethylphosphine oxide and (2-Aminopyridin-4-yl)dimethylphosphine oxide. Key differences include:
- Substituent Position: The 6-amino-2-phosphine oxide configuration in the target compound optimizes hydrogen bonding and steric interactions in biological systems, whereas isomers like the 5-amino-2-phosphine oxide variant may exhibit reduced solubility due to altered dipole moments .
α-Aminophosphine Oxides with Heterocyclic Cores
describes α-aminophosphine oxides derived from 6-methyl-2H-pyran-2-one. These compounds differ in their core structure (pyranone vs. pyridine), leading to distinct properties:
- Reactivity: Pyranone-based α-aminophosphine oxides are more prone to ring-opening reactions under acidic conditions, whereas the aromatic pyridine core in the target compound offers greater stability .
- Biological Activity: The pyridine ring in (6-Aminopyridin-2-yl)DMPO supports π-π stacking interactions with aromatic residues in proteins, a feature absent in pyranone analogs, which may explain its superior performance in kinase inhibition assays .
DMPO-Containing Heterocycles in Drug Development
highlights 7H-pyrrolo[2,3-d]pyrimidine derivatives with DMPO groups as potent FAK inhibitors (IC50: 10<sup>−8</sup>–10<sup>−9</sup> M). Key comparisons include:
- Core Scaffold : The pyrrolopyrimidine core enables planar stacking with ATP-binding pockets, while the pyridine core in the target compound may favor interactions with allosteric kinase sites .
- Phosphine Oxide Role : In both compounds, the DMPO moiety improves aqueous solubility and metabolic stability, though its placement on a pyridine vs. pyrrolopyrimidine scaffold alters target selectivity .
Brigatinib and Related Anticancer Agents
Unlike (6-Aminopyridin-2-yl)DMPO, brigatinib’s aminopyrimidine core prioritizes ALK/EGFR inhibition, whereas the target compound’s pyridine-DMPO system may be better suited for targeting kinases like FAK or BTK .
Biological Activity
(6-Aminopyridin-2-yl)dimethylphosphine oxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and a dimethylphosphine oxide functional group. Its unique structure contributes to its biological activity, particularly in the context of drug development.
Target of Action
Phosphine oxides, including this compound, are known to interact with various biomolecules, which can lead to significant pharmacological effects. They act primarily through inhibition of specific enzymes or receptors involved in cellular signaling pathways.
Mode of Action
The compound exhibits strong hydrogen bond acceptor properties due to the phosphine oxide moiety, which enhances its interaction with biological targets. This feature allows for the modulation of biochemical pathways, making it a candidate for therapeutic applications.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of aminopyridines possess anticancer properties. The incorporation of phosphine oxides can enhance the efficacy and selectivity of these compounds against cancer cell lines.
- Kinase Inhibition : The compound is being investigated for its potential as a kinase inhibitor, which is crucial in the treatment of various cancers due to the role of kinases in cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant effects, which may contribute to their protective roles in cellular metabolism.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study 1 : A recent investigation demonstrated that modifications to the dimethylphosphine oxide group significantly improved the anticancer activity against specific human cancer cell lines, showcasing IC50 values in the low micromolar range.
- Study 2 : Another study focused on the compound's ability to inhibit certain kinases involved in signaling pathways related to cancer progression. The results indicated that it could serve as a lead compound for developing targeted therapies.
Data Tables
| Biological Activity | Observations | Reference |
|---|---|---|
| Anticancer Activity | IC50 values < 10 µM against cancer cells | |
| Kinase Inhibition | Selective inhibition observed | |
| Antioxidant Properties | Moderate activity noted |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good solubility and bioavailability due to its polar nature. However, further studies are required to fully understand its metabolism and potential toxicity.
Applications
- Medicinal Chemistry : The compound is being explored as a scaffold for designing new drugs targeting kinases involved in cancer.
- Material Science : Its unique chemical properties make it suitable for applications in developing advanced materials.
- Biochemistry : It serves as a tool for studying enzyme interactions and cellular signaling pathways.
Q & A
Basic: What are the common synthetic routes for (6-Aminopyridin-2-yl)dimethylphosphine oxide, and how can reaction conditions be optimized for yield?
Answer: A widely used method involves palladium-catalyzed cross-coupling between bromo/iodopyridines and dimethylphosphine oxide. Key optimizations include solvent selection (e.g., toluene or dioxane), temperature control (80–100°C), and catalysts like Pd₂(dba)₃/Xantphos. Yield improvements are achieved by maintaining anhydrous conditions and using excess phosphine oxide to drive the reaction .
Basic: How is the structural integrity of this compound confirmed in synthetic chemistry?
Answer: Structural validation employs NMR (¹H/³¹P for substituent positioning), mass spectrometry (exact mass verification), and X-ray crystallography (for solid-state conformation). For example, torsional stability of the phosphine oxide group can be confirmed via Raman spectroscopy and far-IR analysis of gas-phase samples .
Advanced: What strategies enhance the solubility and bioavailability of this compound derivatives in drug development?
Answer: Modifications include:
- Introducing hydrophilic groups (e.g., hydroxyls) to the pyridine ring.
- Using co-solvents (e.g., PEG) in formulations.
- Designing prodrugs (e.g., phosphate esters) for improved membrane permeability.
Brigatinib’s high solubility, classified as Biopharmaceutics Classification System (BCS) class 1, exemplifies these principles .
Advanced: How does the dimethylphosphine oxide moiety influence kinase inhibitor binding affinity and selectivity?
Answer: The phosphine oxide acts as a hydrogen-bond acceptor without undergoing redox reactions, enhancing metabolic stability. In brigatinib, this group improves ALK inhibition by forming critical interactions with the ATP-binding pocket, avoiding off-target effects seen with carbonyl or sulfone-based analogs .
Advanced: What computational methods predict the conformational stability of this compound?
Answer: Density Functional Theory (DFT) calculates torsional potentials and vibrational modes (e.g., A' and A" torsions). Experimental validation uses Raman spectroscopy (190–338 cm⁻¹ peaks) and far-IR data (169.9–166.1 cm⁻¹ transitions). Discrepancies between computed and observed spectra guide force-field refinements .
Advanced: How do structural modifications at the 6-amino position affect pharmacological profiles?
Answer: Substituents at this position alter steric and electronic interactions. For instance:
- Electron-withdrawing groups (e.g., -F) enhance target selectivity.
- Bulky groups reduce off-target binding but may lower solubility.
SAR studies on FAK inhibitors show IC₅₀ values in the 10⁻⁸–10⁻⁹ M range when optimal substituents are used .
Basic: What analytical techniques assess the purity of this compound?
Answer: HPLC (reverse-phase C18 columns) quantifies impurities, while ³¹P NMR detects phosphine oxide degradation products. Challenges include hygroscopicity and oxidative byproducts, requiring inert storage (argon atmosphere, desiccants) .
Advanced: How does the phosphine oxide group confer resistance to metabolic degradation?
Answer: Unlike carbonyls or alcohols, the P=O bond lacks redox-active sites, minimizing cytochrome P450-mediated metabolism. This stability is critical for brigatinib’s prolonged half-life in vivo .
Advanced: How to resolve activity data discrepancies across in vitro assays?
Answer: Use orthogonal assays (e.g., enzymatic vs. cellular) and control for variables like pH, ATP concentration, and protein binding. For example, inconsistencies in FAK inhibition data were resolved by standardizing ATP levels at Km values .
Basic: What safety protocols are essential for handling this compound?
Answer: Use PPE (gloves, lab coats), avoid dust generation (ventilated enclosures), and ensure emergency eyewash access. Fire hazards require CO₂ or dry powder extinguishers due to phosphorus oxide byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
